molecular formula C12H14N2OS B12160414 N-(1,3-benzothiazol-2-yl)-3-methylbutanamide

N-(1,3-benzothiazol-2-yl)-3-methylbutanamide

Cat. No.: B12160414
M. Wt: 234.32 g/mol
InChI Key: NBRMFMQFVLZHGS-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-3-methylbutanamide is a compound that belongs to the benzothiazole family. Benzothiazoles are bicyclic heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-3-methylbutanamide typically involves the reaction of 2-aminobenzothiazole with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-3-methylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-3-methylbutanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and as a potential drug candidate.

    Industry: Used in the development of dyes and pigments

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-3-methylbutanamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The benzothiazole ring is known to interact with various biological pathways, making it a versatile scaffold in drug design .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.

    Benzothiazole-2-thiol: Known for its antimicrobial properties.

    2-Phenylbenzothiazole: Investigated for its anticancer activity

Uniqueness

N-(1,3-benzothiazol-2-yl)-3-methylbutanamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its structure allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C12H14N2OS

Molecular Weight

234.32 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-methylbutanamide

InChI

InChI=1S/C12H14N2OS/c1-8(2)7-11(15)14-12-13-9-5-3-4-6-10(9)16-12/h3-6,8H,7H2,1-2H3,(H,13,14,15)

InChI Key

NBRMFMQFVLZHGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=NC2=CC=CC=C2S1

Origin of Product

United States

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